N-Boc-3-bromo-4-fluoroaniline
Description
Contextual Significance in Contemporary Chemical Synthesis
The strategic placement of substituents on the aniline (B41778) ring of N-Boc-3-bromo-4-fluoroaniline makes it a sought-after precursor in medicinal chemistry. The bromo group provides a handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse molecular fragments. biorxiv.orgambeed.com The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The Boc (tert-butoxycarbonyl) protecting group is crucial for masking the reactivity of the aniline nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under acidic conditions when the nitrogen's reactivity is desired.
A significant example of the importance of the 3-bromo-4-fluoroaniline (B1273062) core is its use in the synthesis of potent enzyme inhibitors. For instance, the precursor, 3-bromo-4-fluoroaniline, is a key starting material in the synthesis of Cinsebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. newdrugapprovals.org BTK is a validated target for the treatment of various cancers and autoimmune diseases. The synthesis of Cinsebrutinib involves the iodination of 3-bromo-4-fluoroaniline, followed by a series of reactions to construct the final complex heterocyclic structure. newdrugapprovals.org The use of the Boc-protected form, this compound, is a standard and often preferred synthetic strategy in such multi-step syntheses to ensure high yields and purity of the intermediates.
Overview of Research Trajectories for Halogenated Anilines and Boc-Protected Amines
The research trajectory for halogenated anilines, such as this compound, is strongly linked to the broader field of drug discovery, particularly in the development of kinase inhibitors. Many approved small-molecule kinase inhibitors incorporate a halogenated aniline moiety. For example, the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, utilizes 3-chloro-4-fluoroaniline (B193440) in a key SNAr (Nucleophilic Aromatic Substitution) reaction. acs.org This highlights the established role of this class of compounds in constructing the core structures of targeted therapies.
Furthermore, Boc-protected amines are fundamental in modern organic synthesis, including solid-phase peptide synthesis and the construction of complex natural products and pharmaceuticals. ossila.com The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal, makes it an indispensable tool for chemists.
The convergence of these two research areas—the utility of halogenated anilines and the versatility of Boc protection—positions this compound as a critical component in the synthesis of next-generation therapeutics. Its application extends to the synthesis of irreversible inhibitors, where the aniline core can be further functionalized to form covalent bonds with target proteins. googleapis.comgoogle.com Research continues to explore the use of such building blocks in creating novel molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQSYXWFLVFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693417 | |
| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836619-77-3 | |
| Record name | 1,1-Dimethylethyl N-(3-bromo-4-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836619-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Boc 3 Bromo 4 Fluoroaniline
Direct Synthesis Approaches
Direct synthesis strategies provide a straightforward pathway to N-Boc-3-bromo-4-fluoroaniline, primarily involving the protection of the amino group of 3-bromo-4-fluoroaniline (B1273062).
N-Boc Protection of 3-Bromo-4-fluoroaniline
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its ease of removal under mild acidic conditions. The protection of 3-bromo-4-fluoroaniline is a critical step in its utilization for further chemical transformations.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common reagent for the introduction of the Boc protecting group onto an amine. The reaction involves treating the amine with Boc₂O, often in the presence of a base. This process is generally efficient, leading to high yields of the desired N-protected product. The tert-butyloxycarbonyl group is valued for its stability against nucleophiles and basic conditions.
A variety of catalysts can be employed to facilitate the N-tert-butyloxycarbonylation of amines, including both Lewis and Brønsted acids. Some protocols have been developed that are solvent-free, making them more environmentally friendly. For instance, Amberlite-IR 120, a heterogeneous acid catalyst, has been used for the N-Boc protection of amines under solvent-free conditions at room temperature, with reactions often completing in minutes.
The choice of solvent and base is crucial for the successful N-Boc protection of anilines. Common solvents include water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol (B129727). The reaction is often performed at room temperature or with moderate heating. Basic conditions are typically required, with common bases being sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate.
Interestingly, alcoholic solvents like methanol have been shown to significantly accelerate the rate of Boc protection of aromatic amines at room temperature, even without the addition of a base. Kinetic studies have revealed that the reaction of p-toluidine (B81030) with Boc anhydride (B1165640) in deuterated methanol is 70 times faster than in deuterated chloroform (B151607). Water-acetone mixtures have also been described as an eco-friendly, catalyst-free system for this transformation, yielding excellent results with short reaction times.
| Solvent System | Base | Typical Conditions | Reference |
|---|---|---|---|
| Water/THF, THF, Acetonitrile | Sodium hydroxide, DMAP, Sodium bicarbonate | Room temperature or moderate heat (40°C) | |
| Methanol | None required | Room temperature | |
| Water-acetone | None required | Room temperature | |
| Solvent-free | Heterogeneous acid catalyst (e.g., Amberlite-IR 120) | Room temperature |
Optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is essential for maximizing the yield and purity of this compound. The reactivity of the aniline (B41778) can be influenced by the electronic nature of the substituents on the aromatic ring. For instance, the rate of Boc protection for aniline itself is very high, but can be reduced by the presence of either electron-donating or electron-withdrawing groups.
The use of catalysts can significantly improve reaction efficiency. For example, sulfated tungstate (B81510) has been used as an efficient and eco-friendly catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines under solvent-free conditions at room temperature. This method demonstrates good functional group tolerance and excellent yields.
Bromination and Fluorination of Boc-Protected Aniline Precursors
An alternative strategy involves the introduction of the bromo and fluoro groups after the aniline has been protected with a Boc group. This approach relies on regioselective halogenation techniques.
The halogenation of aromatic rings is a fundamental transformation in organic synthesis. For electron-rich substrates like anilines, halogenation typically results in ortho- and para-substitution. Protecting the aniline group can influence the regioselectivity of the halogenation reaction.
Fluorination Strategies
The synthesis of this compound typically begins with precursors that already contain the fluorine atom. The introduction of fluorine into the benzene (B151609) ring is a critical step that often occurs early in the synthetic sequence. Strategies to produce the key precursor, 4-fluoroaniline (B128567), include the hydrogenation of 4-nitrofluorobenzene. This common method involves the reduction of the nitro group to an amine, providing the fluoroaniline (B8554772) structure.
Another notable industrial method involves a one-step process starting from para-halonitrobenzenes, such as p-chloronitrobenzene. This transformation is achieved by reacting the starting material with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. This process concurrently reduces the nitro group and displaces the halogen with fluorine.
| Starting Material | Reagents | Product | Key Transformation |
| 4-Nitrofluorobenzene | H₂, Catalyst (e.g., Pd/C) | 4-Fluoroaniline | Nitro group reduction |
| p-Chloronitrobenzene | Anhydrous HF, Deoxygenating Agent | 4-Fluoroaniline | Halogen exchange and nitro group reduction |
Multi-step Synthetic Sequences Incorporating this compound
The strategic placement of bromo, fluoro, and N-Boc functional groups makes this compound a versatile intermediate in multi-step syntheses.
Derivations from Substituted Anilines
The most direct synthetic route to this compound involves the protection of the amino group of 3-bromo-4-fluoroaniline. This is a standard procedure in organic synthesis to modulate the reactivity of the amine. The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
The tert-butoxycarbonyl (Boc) group is introduced by reacting the primary amine of 3-bromo-4-fluoroaniline with Boc anhydride. This reaction forms a stable carbamate (B1207046), preventing the amine from participating in subsequent reactions until it is intentionally removed under acidic conditions. Various conditions can be employed, including reactions in solvents like dichloromethane (B109758) (DCM) or under solvent-free conditions, sometimes accelerated by a catalyst.
| Precursor | Reagent | Product | Reaction Type |
| 3-bromo-4-fluoroaniline | Di-tert-butyl dicarbonate (Boc₂O), Base | This compound | N-Boc Protection |
Integration into Complex Molecule Synthesis
This compound serves as a valuable building block in the construction of modern active pharmaceutical ingredients. It is specifically identified as a member of the "Protein Degrader Building Blocks" product family. Protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), are an emerging class of therapeutics that function by inducing the degradation of specific target proteins. The synthesis of these complex molecules requires versatile chemical handles for linking different components, and the bromo and protected-amino functionalities on the this compound scaffold provide precisely these strategic connection points.
The quinazoline (B50416) core is a privileged scaffold in medicinal chemistry, frequently found in a class of APIs known as kinase inhibitors, which are crucial in oncology. The structure of this compound is well-suited for the synthesis of quinazoline analogues. Following the deprotection of the Boc group to reveal the free amine, the resulting 3-bromo-4-fluoroaniline can undergo cyclization reactions with appropriate reagents to form the quinazoline ring system.
General methods for quinazoline synthesis often involve the reaction of an aniline with other components that provide the remaining atoms for the heterocyclic ring. The presence of the bromo and fluoro substituents on the aniline ring is a key feature, as these halogens allow for fine-tuning the electronic and pharmacological properties of the final quinazoline-based kinase inhibitor. The bromine atom, in particular, can serve as a handle for further functionalization via cross-coupling reactions.
Reactivity and Transformation Studies of N Boc 3 Bromo 4 Fluoroaniline
Reactions Involving the Bromine Moiety
The bromine atom on the N-Boc-3-bromo-4-fluoroaniline ring is the most reactive site for many synthetic transformations, largely due to the relative lability of the C-Br bond in the presence of transition metal catalysts.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, leveraging the reactivity of its aryl bromide moiety.
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with various boronic acids or their esters allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl substituents at the bromine position. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for different substrates. acs.org
| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | tert-butyl (4-fluoro-3-phenylphenyl)carbamate | libretexts.org |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | tert-butyl (4-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)carbamate | acs.org |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | tert-butyl (4-fluoro-3-(thiophen-2-yl)phenyl)carbamate | researchgate.net |
| Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | tert-butyl (3-cyclopropyl-4-fluorophenyl)carbamate | thieme-connect.com |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. uni-rostock.de This reaction is of immense importance for the synthesis of anilines and their derivatives. This compound can be coupled with a diverse range of primary and secondary amines, including alkylamines, anilines, and N-heterocycles. acs.orgamazonaws.com The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand (e.g., Xantphos, tBuXPhos), and a base. amazonaws.com The choice of ligand is critical and often tailored to the specific substrates being coupled.
| Amine Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | tert-butyl (4-fluoro-3-morpholinophenyl)carbamate | uni-rostock.de |
| Aniline (B41778) | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane | tert-butyl (4-fluoro-N-phenyl-[1,1'-biphenyl]-3-amine) | acs.org |
| N-Methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | tert-butyl (4-fluoro-3-(methyl(phenyl)amino)phenyl)carbamate | amazonaws.com |
| Indole | Pd(OAc)₂ / DPEphos | K₃PO₄ | DMA | tert-butyl (4-fluoro-3-(1H-indol-1-yl)phenyl)carbamate | amazonaws.com |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This method is the most common way to synthesize arylalkynes. For this compound, the reaction proceeds at the C-Br bond, typically using a palladium(0) catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. mdpi.comlibretexts.org A variety of terminal alkynes can be utilized, leading to products that are valuable intermediates for pharmaceuticals and materials science.
| Alkyne Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | tert-butyl (4-fluoro-3-(phenylethynyl)phenyl)carbamate | mdpi.comlibretexts.org |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | tert-butyl (4-fluoro-3-((trimethylsilyl)ethynyl)phenyl)carbamate | organic-chemistry.org |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | tert-butyl (4-fluoro-3-(3-hydroxyprop-1-yn-1-yl)phenyl)carbamate | mdpi.com |
| Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | tert-butyl (4-fluoro-3-((trimethylsilyl)ethynyl)phenyl)carbamate | mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) at Bromine Site
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. libretexts.orgacs.org
Reactions Involving the Fluorine Moiety
The fluorine atom in this compound, while generally less reactive than bromine in cross-coupling reactions, is the preferred site for nucleophilic aromatic substitution (SNAr). The C-F bond is positioned ortho to the N-Boc group and para to the bromine atom. The bromine atom acts as an electron-withdrawing group, activating the para position towards nucleophilic attack.
The key to the reactivity of the C-F bond in SNAr is the high electronegativity of fluorine. This property makes the attached carbon atom highly electrophilic and strongly stabilizes the anionic Meisenheimer intermediate formed during the initial, rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com Therefore, strong nucleophiles such as alkoxides, thiolates, or amines can displace the fluoride (B91410) ion under appropriate conditions, typically involving polar aprotic solvents and elevated temperatures, to form new substituted aniline derivatives. acs.org
| Nucleophile | Conditions | Solvent | Expected Product | Reference |
|---|---|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Heat | DMSO | tert-butyl (3-bromo-4-methoxyphenyl)carbamate | libretexts.orgacs.org |
| Piperidine | Heat | DMF | tert-butyl (3-bromo-4-(piperidin-1-yl)phenyl)carbamate | nih.gov |
| Sodium thiophenoxide (NaSPh) | Heat | NMP | tert-butyl (3-bromo-4-(phenylthio)phenyl)carbamate | acs.org |
| Ammonia (NH₃) | High T, High P | - | tert-butyl (4-amino-3-bromophenyl)carbamate | acs.org |
Influence of Fluorine on Aromatic Reactivity
The presence of a fluorine atom on the aromatic ring of this compound significantly impacts its reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.com
Activation and Functionalization of C-F Bonds
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage a significant challenge in synthetic chemistry. researchgate.netrsc.org However, the activation and functionalization of C-F bonds in fluoroaromatic compounds have become an area of intense research, driven by the need to synthesize novel fluorinated molecules and to degrade stable fluorinated compounds. researchgate.net
Transition metal-mediated catalysis has emerged as a powerful tool for C-F bond activation. mdpi.com Metals such as nickel, palladium, and copper have been shown to catalyze the hydrodefluorination (HDF) of fluoroaromatics, providing a route to partially fluorinated aromatic compounds. mdpi.com For instance, nickel complexes with bidentate phosphine ligands can catalyze the cross-coupling of Grignard reagents with fluoroaromatics. mdpi.com Similarly, palladium complexes have been used for the cross-coupling of aryl Grignard reagents with difluorobenzene. mdpi.com The presence of an adjacent fluorine atom can facilitate the oxidative addition step, thereby promoting C-F bond activation. mdpi.com Another approach involves the use of low-valent metal reagents or main group elements to effect C-F bond cleavage. rsc.org These methods often require specific directing groups or highly reactive reaction partners to achieve regioselectivity. researchgate.net
Reactions Involving the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are nucleophilic, basic, or involve hydrogenolysis. researchgate.netawuahlab.com The removal, or deprotection, of the Boc group is a crucial step in many synthetic sequences.
Deprotection Strategies for the N-Boc Group
The most common method for the removal of the N-Boc group is through acid-mediated hydrolysis. fishersci.co.ukacs.org Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. fishersci.co.ukacs.org The reaction is typically fast and can be carried out at room temperature in a variety of organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. jk-sci.com While effective, this method can be limited by its lack of selectivity in the presence of other acid-labile functional groups. acs.org For instance, attempts to deprotect a complex molecule containing an acid-labile ester with TFA or HCl resulted in the cleavage of the ester bond rather than the N-Boc group. awuahlab.com
Table 1: Acid-Mediated Deprotection of N-Boc Amines
| Acid | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4 M HCl in dioxane | - | Room Temp | 30 min | - | acs.org |
| TFA | DCM | Room Temp | 2-12 h | - | fishersci.co.uk |
| 4 M HCl (aq) | - | Room Temp | 2 h | - | fishersci.co.uk |
| Aqueous Phosphoric Acid | THF | - | - | High | organic-chemistry.orgmcours.net |
This table is for illustrative purposes and specific yields may vary depending on the substrate.
To overcome the limitations of strong acids, several milder methods for N-Boc deprotection have been developed. One such method involves the use of oxalyl chloride in methanol (B129727). researchgate.netawuahlab.comrsc.orgnih.gov This system has been shown to be effective for the deprotection of a wide range of N-Boc protected amines, including aromatic, aliphatic, and heterocyclic substrates, with reactions proceeding at room temperature to yield the corresponding amines in good yields. awuahlab.comrsc.orgnih.gov This method is particularly useful for substrates containing acid-sensitive functional groups. awuahlab.com For example, this method was successfully used to deprotect a complex molecule where traditional acid-mediated methods failed. awuahlab.com The deprotection of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate using this method yielded 3-bromo-4-fluoroaniline (B1273062) in 88% yield. rsc.org
Table 2: Mild Deprotection of N-Boc Amines
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Oxalyl Chloride | Methanol | Room Temp | 1-4 h | up to 90% | researchgate.netawuahlab.comrsc.orgnih.gov |
| Montmorillonite (B579905) K10 clay | Dichloroethane | - | - | - | jk-sci.com |
| Cerium(III) chloride | - | - | - | - | researchgate.net |
This table is for illustrative purposes and specific yields may vary depending on the substrate.
In the synthesis of complex molecules with multiple functional groups, the selective removal of one protecting group without affecting others is of paramount importance. acs.org The choice of deprotection strategy for the N-Boc group often depends on the other functionalities present in the molecule. For instance, selective deprotection of an N-Boc group in the presence of a tert-butyl ester can be achieved using 4 M HCl in anhydrous dioxane. acs.org Conversely, tert-butyl esters can be selectively cleaved in the presence of N-Boc groups using cerium(III) chloride. organic-chemistry.org The thermal deprotection of N-Boc groups in a continuous flow system has also demonstrated selectivity, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.orgresearchgate.net Furthermore, the use of montmorillonite K10 clay can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines intact. jk-sci.com These examples highlight the importance of choosing the appropriate deprotection conditions to achieve the desired transformation in polyfunctionalized systems.
Table 3: Selectivity in N-Boc Deprotection
| Reagent/Condition | Selective Deprotection | Reference |
|---|---|---|
| 4 M HCl in dioxane | N-Boc over t-butyl ester | acs.org |
| Cerium(III) chloride | t-butyl ester over N-Boc | organic-chemistry.org |
| Montmorillonite K10 clay | Aromatic N-Boc over aliphatic N-Boc | jk-sci.com |
This table illustrates the selectivity of different deprotection methods.
Transformations of the Free Amine after Deprotection
Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the parent compound this compound is converted to 3-bromo-4-fluoroaniline. This exposes the primary aromatic amine functionality, a versatile chemical handle that opens up a wide array of synthetic possibilities. The reactivity of this free amine is central to its utility as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The principal transformations involving this amine group are amide coupling reactions, the construction of heterocyclic systems, and diazotization reactions that lead to a variety of functional group interconversions.
Amide Coupling Reactions
The deprotected amine, 3-bromo-4-fluoroaniline, readily undergoes amide bond formation with a diverse range of carboxylic acids and their activated derivatives. libretexts.org These coupling reactions are a cornerstone of modern organic synthesis, enabling the linkage of molecular fragments. The process typically involves the activation of the carboxylic acid component to enhance its electrophilicity, thereby facilitating the nucleophilic attack by the aniline.
Standard coupling reagents are frequently employed to mediate these transformations. For instance, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. An alternative and potent set of activating agents are uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), which are typically used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). google.com The reaction can also proceed through the corresponding acyl halide or anhydride (B1165640) of the carboxylic acid. google.com
A practical application of these reactions is found in the synthesis of kinase inhibitors, where 3-bromo-4-fluoroaniline has been coupled with various heterocyclic carboxylic acids. semanticscholar.org Similarly, it has been condensed with isocyanates to form urea (B33335) analogs, further demonstrating its versatility in forming amide-like linkages. nih.gov The choice of solvent for these reactions is broad, with dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) being common options. google.com
Interactive Table: Examples of Amide Coupling Reactions with 3-bromo-4-fluoroaniline
| Carboxylic Acid/Acylating Agent | Coupling Reagents/Conditions | Product Class | Reference |
| Substituted quinoline (B57606) carboxylic acid | Triphosgene, DIPEA | Pyrazolo-quinoline urea analog | nih.gov |
| 7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid derivative | Amide coupling agent, base | Dihydroindene-4-carboxamide | google.com |
| 6-(2-chloroethoxy)-7-methoxyquinazoline | Isopropanol, reflux | 4-Anilinoquinazoline (B1210976) derivative | semanticscholar.org |
| 1-(Benzo[d] Current time information in Bangalore, IN.dioxol-5-yl)cyclopropanecarboxylic acid | Not specified | Cyclopropanecarboxamide derivative | google.com |
Formation of Heterocycles
The primary amine of 3-bromo-4-fluoroaniline serves as a critical nucleophilic component in the synthesis of various heterocyclic structures, which are prevalent motifs in many biologically active compounds. researchgate.net
One major application is in the construction of quinazoline (B50416) and quinoline scaffolds. For example, 3-bromo-4-fluoroaniline can be reacted with substituted quinazolines, such as those bearing a leaving group at the 4-position, to generate 4-anilinoquinazoline derivatives. semanticscholar.org These compounds are of significant interest as kinase inhibitors in cancer therapy. The reaction is typically carried out by heating the reactants in a suitable solvent like isopropanol. semanticscholar.org
Furthermore, 3-bromo-4-fluoroaniline is a valuable precursor for the synthesis of benzimidazole (B57391) derivatives. In one instance, it was reacted with a substituted benzimidazole-4,7-dione to produce a novel anti-nociceptive agent. mdpi.com The synthesis of imidazo[4,5-c]pyridazines has also been reported starting from 3-bromo-4-fluoroaniline. The formation of these heterocyclic systems often involves condensation reactions followed by intramolecular cyclization, leveraging the nucleophilicity of the aniline nitrogen.
Interactive Table: Heterocycles Derived from 3-bromo-4-fluoroaniline
| Reactant | Resulting Heterocycle | Application/Significance | Reference |
| 6-(2-chloroethoxy)-7-methoxyquinazolin-4-amine | 4-Anilinoquinazoline | Anticancer agents | semanticscholar.org |
| 5,6-dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione | Substituted benzimidazole-4,7-dione | P2X3 receptor antagonists | mdpi.com |
| 2-ethylimidazo[4,5-c]pyridazine derivative | Imidazo[4,5-c]pyridazine | Not specified |
Diazotization and Subsequent Reactions
The conversion of the primary amino group of 3-bromo-4-fluoroaniline into a diazonium salt is a powerful transformation that opens the door to a wide range of functional group substitutions on the aromatic ring. This two-step process begins with diazotization, which involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). google.comoapi.int
The resulting 3-bromo-4-fluorobenzenediazonium salt is a highly versatile intermediate. organic-chemistry.org It can undergo a variety of subsequent reactions, most notably the Sandmeyer and related transformations, to introduce substituents that are often difficult to install by direct electrophilic aromatic substitution. organic-chemistry.org
For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo groups, respectively. ambeed.com The use of potassium iodide (KI) facilitates the installation of an iodo substituent. The cyano group can be introduced via reaction with copper(I) cyanide (CuCN). Furthermore, heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, yielding the corresponding phenol. google.com This particular transformation is useful for producing fluorophenols from fluoroanilines. google.com
Interactive Table: Products of Diazotization of 3-bromo-4-fluoroaniline
| Reagent(s) for Subsequent Reaction | Product | Reaction Type | Reference |
| Copper(I) Chloride (CuCl) | 1-bromo-2-chloro-4-fluorobenzene | Sandmeyer Reaction | |
| Copper(I) Bromide (CuBr) | 1,2-dibromo-4-fluorobenzene | Sandmeyer Reaction | |
| Potassium Iodide (KI) | 1-bromo-4-fluoro-2-iodobenzene | Sandmeyer-type Reaction | organic-chemistry.org |
| Copper(I) Cyanide (CuCN) | 2-bromo-5-fluorobenzonitrile | Sandmeyer Reaction | |
| H₂O, H₂SO₄, heat | 2-bromo-5-fluorophenol | Hydrolysis | google.com |
Applications in Medicinal Chemistry and Drug Discovery
Precursor for Active Pharmaceutical Ingredients (APIs)
N-Boc-3-bromo-4-fluoroaniline serves as a key starting material or intermediate in the multi-step synthesis of various active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) protecting group on the aniline (B41778) nitrogen enhances the compound's stability and modulates the amine's reactivity, preventing unwanted side reactions during synthesis. smolecule.com This protection is crucial for directing chemical transformations to other parts of the molecule. Once the desired modifications are made, the Boc group can be easily removed under acidic conditions to reveal the free amine for further functionalization.
The utility of this compound as a synthetic building block is rooted in the distinct reactivity of its functional groups. It is classified as a "Protein Degrader Building Block," indicating its role in the synthesis of molecules designed to hijack cellular machinery to destroy specific proteins. calpaclab.com The bromine atom on the aromatic ring is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon or carbon-nitrogen bonds, allowing for the assembly of complex molecular architectures from simpler fragments.
The de-protected form, 3-bromo-4-fluoroaniline (B1273062), is also a widely used intermediate for agrochemicals and APIs. thermofisher.com For instance, it is a documented starting material in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme targeted in cancer immunotherapy. googleapis.com The presence of the fluorine atom can improve the metabolic stability and binding affinity of the final drug molecule. ossila.com
Halogenated anilines are a cornerstone in the structure of many kinase inhibitors, a class of drugs that block enzymes called kinases, which are crucial for cell signaling and growth. acs.org Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research. google.com The 3-bromo-4-fluoroaniline scaffold is integral to the synthesis of potent inhibitors targeting various kinases.
For example, related structures are used in creating B-Raf kinase inhibitors, which are used to treat certain types of melanoma. google.com The aniline moiety often serves as a key pharmacophore that anchors the inhibitor molecule into the ATP-binding pocket of the target kinase. The specific halogenation pattern (bromo and fluoro) influences the electronic properties and conformation of the molecule, which can be fine-tuned to achieve high potency and selectivity for the intended kinase target. google.com The compound is also listed as a building block for pyrrolo[2,3-b]pyridine-based CDK9 kinase inhibitors.
Beyond kinase inhibitors, this compound and its derivatives are vital for synthesizing modulators of various cell surface receptors. An important example is its use in creating antagonists for the P2X3 receptor, a target for treating chronic pain. In a study detailing the synthesis of novel P2X3 antagonists based on a benzimidazole-4,7-dione core, 3-bromo-4-fluoroaniline was reacted with a chlorinated precursor to yield the key intermediate, 5-((3-bromo-4-fluorophenyl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione. mdpi.com
Furthermore, the closely related analog, 3-chloro-4-fluoroaniline (B193440), is a well-established precursor for positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govresearchgate.net These PAMs, such as VU0418506, have shown efficacy in preclinical models of Parkinson's disease. nih.govresearchgate.net The synthesis of these complex molecules highlights the importance of the substituted aniline scaffold in generating compounds that can fine-tune receptor activity.
Contribution to Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. This compound is an excellent tool for such studies due to its multiple points for chemical diversification.
The bromine and fluorine atoms on the aniline ring are critical for SAR exploration. Researchers can systematically replace these halogens with other groups or change their positions to probe the binding pocket of a biological target.
For instance, in the development of P2X3 receptor antagonists, scientists synthesized and compared a series of compounds where the aniline fragment was varied. mdpi.com They evaluated derivatives containing 3-bromo-4-fluoroaniline, 4-bromo-3-fluoroaniline, and 3-chloro-4-fluoroaniline, among others. mdpi.com This systematic approach allowed them to determine the optimal substitution pattern for receptor affinity and antagonist activity. Similarly, in SAR studies of 5-HT7 receptor ligands, the effect of different halogens (fluorine, chlorine, bromine) was evaluated, with a bromo-substituted compound showing moderate activity. mdpi.com In some cases, bromo-substituted compounds have demonstrated higher activity than their fluoro or chloro counterparts, suggesting that hydrophobic interactions and the potential for halogen bonding can be significant for molecular recognition. nih.gov
The insights gained from SAR studies using building blocks like this compound enable the rational design of targeted therapeutics. By understanding how specific structural features influence potency, selectivity, and pharmacokinetic properties, chemists can design more effective and safer drugs.
The bromine atom's utility in cross-coupling reactions allows for the targeted installation of diverse chemical groups, effectively "growing" the molecule to fit precisely into a protein's binding site. ossila.com The fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable electronic interactions. ossila.comnih.gov The protected amine allows for the late-stage introduction of functionality that might be important for solubility or for forming key interactions with the target protein. This multi-faceted utility makes this compound a powerful component in the toolkit for designing next-generation targeted therapies. nih.gov
Research Findings on this compound Derivatives
| Derivative Class | Biological Target | Key Research Finding | Citation(s) |
| Benzimidazole-diones | P2X3 Receptor | The 3-bromo-4-fluoroaniline moiety was incorporated to create potent antagonists for the P2X3 receptor, a target for chronic pain. | mdpi.com |
| Pyrrolo[2,3-b]pyridines | CDK9 Kinase | Listed as a key building block for the synthesis of inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a cancer target. | |
| Pyrazolo[4,3-b]pyridines | mGlu4 Receptor | The related 3-chloro-4-fluoroaniline scaffold is crucial for potent positive allosteric modulators (PAMs) of mGlu4, a target for Parkinson's disease. | nih.govresearchgate.net |
| Quinazolines | EGFR/B-Raf Kinase | Halogenated anilines are a common feature in inhibitors of EGFR and B-Raf kinases, important targets in oncology. | acs.orggoogle.com |
| Oxadiazoles | IDO Enzyme | The de-protected aniline is a starting material for inhibitors of indoleamine 2,3-dioxygenase (IDO), an immuno-oncology target. | googleapis.com |
Pharmacological Profile of Derived Compounds
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmacologically active compounds. The unique substitution pattern of this aniline derivative, featuring a bromine atom, a fluorine atom, and a Boc-protected amine, allows for diverse chemical modifications, leading to compounds with specific interactions with biological targets. These derivatives have shown potential in several therapeutic areas, including oncology and infectious diseases, by modulating the activity of key proteins involved in disease progression.
The presence of halogen atoms in the final compounds, introduced via this compound, can significantly influence their pharmacological properties. For instance, the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with tailored biological activities.
Research has demonstrated that derivatives of this compound are key components in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. acs.org Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them important drug targets.
One notable area of application is in the synthesis of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. ugr.es Overexpression and mutations of EGFR are implicated in the development and progression of various cancers. ugr.es The general structure of many EGFR inhibitors includes a quinazoline (B50416) core, with the aniline portion, often substituted, playing a key role in binding to the ATP-binding pocket of the kinase domain. The 3-bromo-4-fluoroaniline moiety can be incorporated into these structures to enhance inhibitory activity and selectivity.
Furthermore, compounds derived from halogenated anilines have been investigated as inhibitors of other important kinases such as c-Met and ALK, which are also implicated in tumorigenesis. For instance, Crizotinib is a potent inhibitor of both c-Met and ALK. While the direct synthesis of Crizotinib may not start from this compound, the synthesis of analogous compounds often utilizes similarly substituted aniline derivatives to achieve high potency.
In addition to kinase inhibitors, derivatives of halogenated anilines have been explored for other therapeutic targets. For instance, they have been used in the synthesis of HIV-1 entry inhibitors. nih.gov These compounds are designed to block the virus from entering and infecting human cells, a critical step in the HIV life cycle. nih.gov The 3-bromo-4-fluorophenyl moiety has been identified as a potentially important substituent in the design of these inhibitors. nih.gov
Moreover, research into dual inhibitors, which can target multiple pathways simultaneously, has also utilized building blocks like this compound. An example is the development of dual inhibitors of Heat Shock Protein 90 (Hsp90) and Phosphoinositide 3-Kinase alpha (PI3Kα), which are both crucial for the survival of cancer cells. tandfonline.com
The pharmacological profile of several compounds derived from or structurally related to this compound is summarized in the following table, highlighting their biological targets, mechanism of action, and in vitro activity.
| Compound Class/Example | Biological Target(s) | Mechanism of Action | In Vitro Activity (IC50) |
| Kinase Inhibitors | |||
| Gefitinib (related structure) | EGFR | Inhibits EGFR tyrosine kinase by binding to the ATP-binding site. | 37 nM (Tyr1173), 26 nM (Tyr992) |
| Erlotinib (related structure) | EGFR | Reversible inhibitor of the EGFR tyrosine kinase. | 2 nM |
| Sorafenib (related structure) | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT | Multi-kinase inhibitor targeting several key signaling pathways in cancer. | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR-2: 90 nM |
| Ponatinib (related structure) | Abl, PDGFRα, VEGFR2, FGFR1, Src | Multi-target inhibitor of several tyrosine kinases. | Abl: 0.37 nM, PDGFRα: 1.1 nM, VEGFR2: 1.5 nM |
| Crizotinib (related structure) | c-Met, ALK | Inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK). | c-Met: 11 nM, ALK: 24 nM |
| HIV-1 Entry Inhibitors | |||
| NBD-09027 (related structure) | HIV-1 gp120 | Prevents HIV-1 from entering cells by binding to the CD4-binding site on the viral envelope glycoprotein (B1211001) gp120. | Low micromolar potency nih.gov |
| Dual Hsp90/PI3Kα Inhibitors | |||
| Thieno[2,3-d]pyrimidine derivatives (related structures) | Hsp90, PI3Kα | Dual inhibition of Hsp90 and PI3Kα, leading to synergistic anti-cancer effects. | Varies by specific compound tandfonline.com |
| IDO1/TDO Inhibitors | |||
| Indole-2-carboxylic acid derivatives (related structures) | IDO1, TDO | Dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in immune evasion by tumors. | Varies by specific compound sci-hub.se |
Applications in Agrochemical Research and Development
Intermediate for Agrochemicals
N-Boc-3-bromo-4-fluoroaniline serves as a crucial building block in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and other plant protection products. google.comchemicalbook.in The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability, which is advantageous for subsequent chemical reactions during the synthesis of more complex agrochemical molecules.
The compound's utility as an intermediate is highlighted by its role in creating fluorinated aniline (B41778) derivatives, which are essential for developing potent agricultural molecules. google.com The process often involves leveraging the reactive sites on the benzene (B151609) ring for further chemical modifications, leading to the creation of active ingredients with desired pesticidal properties.
Design and Synthesis of Novel Pesticides
The structural characteristics of this compound make it a valuable component in the design and synthesis of novel pesticides. chembk.com Researchers utilize this compound to create new chemical entities with the potential to overcome existing resistance mechanisms in pests. The fluorine and bromine atoms are key to enhancing the efficacy of these next-generation herbicides and fungicides. pmarketresearch.com
For instance, derivatives of bromo-fluoroanilines are being explored for their ability to manage pests that have developed resistance to current treatments. Specific formulations incorporating these derivatives have shown improved efficacy against major crop threats. pmarketresearch.com The development of new insecticides, such as those with a meta-diamide chemical structure, has been shown to be highly effective against a range of pests, including lepidopteran, coleopteran, and thysanopteran species. ccspublishing.org.cn
The research into novel pesticides often involves modifying the amide bridge of existing successful insecticides, leading to the creation of new series of compounds with potentially high activity. This approach has led to the synthesis of novel carbonyl thioureas, carbonyl ureas, and other derivatives designed to have improved insecticidal properties. researchgate.net
Table 1: Research Findings on Bromo-Fluoroaniline Derivatives in Agrochemicals
| Derivative Class | Target Pests/Diseases | Key Research Finding |
|---|---|---|
| Meta-diamide Insecticides | Lepidopteran, coleopteran, thysanopteran pests | Exhibits high activity against a variety of pests and has a novel mode of action. ccspublishing.org.cn |
| Bromo-fluoroaniline Derivatives | Pests with resistance (e.g., Nilaparvata lugens) | Demonstrates improved resistance management. pmarketresearch.com |
Computational Chemistry and Spectroscopic Characterization in Research
Computational Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of halogenated anilines. While specific studies on N-Boc-3-bromo-4-fluoroaniline are not widely published, the methodology is standard for analogous compounds. Such calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, stability, and the regioselectivity of further chemical reactions. For instance, the presence of electron-withdrawing fluorine and bromine atoms, along with the N-Boc protecting group, significantly influences the electronic properties of the aniline (B41778) ring.
Molecular Docking and Dynamics Simulations for Derived Compounds
This compound serves as a building block for more complex molecules designed to interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor, such as a protein or enzyme.
Research on related structures highlights this approach. For example, derivatives of 4-anilino-quinazoline incorporating a 3-bromo-aniline moiety have been studied for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Molecular docking simulations of these compounds revealed key hydrogen bond interactions within the kinase domain, helping to explain their potent inhibitory effects. mdpi.com Similarly, docking studies have been conducted on derivatives of 3-chloro-4-fluoroaniline (B193440) against the Monoamine Oxidase-B (MAO-B) enzyme as potential treatments for Parkinson's disease. asiapharmaceutics.info In other research, indole-2-carboxylic acid derivatives synthesized from precursors like 3-chloro-4-fluoroaniline were evaluated as dual inhibitors of IDO1 and TDO, with molecular docking used to predict their binding modes. sci-hub.se These simulations are essential for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.
**6.2. Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental for the verification of the identity and purity of newly synthesized compounds. Among these, Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of organic molecules like this compound. slideshare.net
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure following synthesis. rsc.orgrsc.org
¹H NMR Data Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical synthesis, tert-Butyl N-(3-bromo-4-fluorophenyl)carbamate, the formal name for this compound, was characterized in deuterated chloroform (B151607) (CDCl₃). rsc.org
The analysis reveals distinct signals corresponding to the aromatic protons, the amine proton (NH), and the protons of the tert-butoxycarbonyl (Boc) group. rsc.org The aromatic signals appear as complex multiplets due to proton-proton and proton-fluorine coupling. rsc.org The large singlet integrating to nine protons is characteristic of the chemically equivalent methyl groups of the Boc protector. rsc.org
Interactive ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.72 | dd | 5.8, 2.8 | 1H | Aromatic CH |
| 7.202 | ddd | 8.8, 4.0, 2.8 | 1H | Aromatic CH |
| 7.045 | t | 8.8 | 1H | Aromatic CH |
| 6.456 | s | - | 1H | NH |
| 1.534 | s | - | 9H | (CH₃)₃ |
Data sourced from a general N-Boc protection procedure report. rsc.org
¹³C NMR Data Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, signals corresponding to the aromatic carbons, the carbonyl carbon of the carbamate (B1207046), and the carbons of the Boc group are observed. rsc.org The positions of the aromatic carbons are influenced by the attached substituents (Br, F, and NH-Boc). The carbon attached to the highly electronegative fluorine atom shows a characteristic large coupling constant (C-F coupling) in the spectrum.
Interactive ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.3 | C=O (carbamate) |
| 152.5 | Aromatic C-F |
| 135.3 | Aromatic C-N |
| 123.4 | Aromatic CH |
| 118.9 | Aromatic CH |
| 116.4 | Aromatic CH |
| 109.1 | Aromatic C-Br |
| 81.1 | -C(CH₃)₃ |
| 28.3 | -C(CH₃)₃ |
Data sourced from a general N-Boc protection procedure report. rsc.org
¹⁹F NMR for Fluorinated Derivatives
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing fluorinated organic compounds like this compound due to its high sensitivity and the wide range of chemical shifts, which provides detailed information about the local electronic environment of the fluorine atom. lcms.cz
In fluorinated aniline derivatives, the ¹⁹F chemical shift is sensitive to the electronic effects of other substituents on the aromatic ring. nih.gov The fluorine atom in this compound is positioned para to the N-Boc-amino group and meta to the bromine atom. The N-Boc group is electron-donating, which typically shields the fluorine nucleus and shifts the resonance upfield. Conversely, the electron-withdrawing bromine atom would have a deshielding effect. The resulting chemical shift is a balance of these influences. Aromatic fluorine substituents generally absorb in the region of -100 ppm to -200 ppm. lcms.cz For comparison, the ¹⁹F NMR chemical shift for 4-fluoroaniline (B128567) in DMSO is reported, which can serve as a baseline for understanding the substituent effects in the target molecule. spectrabase.com
Furthermore, ¹⁹F NMR spectra exhibit through-bond J-coupling with nearby protons (¹H). For this compound, one would expect to observe coupling between the fluorine atom and the aromatic protons on the ring, providing further structural confirmation. lcms.cz
Table 1: Expected ¹⁹F NMR Characteristics for this compound
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Chemical Shift (δ) | Within the -100 to -200 ppm range | Typical for fluorine on an aromatic ring. lcms.cz The precise shift is modulated by the electron-donating N-Boc group and the electron-withdrawing bromine atom. |
| Multiplicity | Multiplet (e.g., ddd) | Resulting from J-coupling to adjacent aromatic protons (³JFH and ⁴JFH). lcms.cz |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular ion peak in the mass spectrum will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
The fragmentation of N-Boc protected compounds under electrospray ionization (ESI) conditions is well-documented. nih.gov A primary and highly characteristic fragmentation pathway involves the loss of the Boc group. This can occur through two main cleavages:
Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion [M - 56]⁺.
Loss of the entire tert-butoxycarbonyl group, often observed as the loss of 100 Da. nih.gov
These predictable fragmentation patterns provide definitive evidence for the presence of the N-Boc protecting group. Subsequent fragmentation may involve the loss of the bromine atom or other cleavages of the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. uva.nlmdpi.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
|---|---|---|
| [M+H]⁺ | 290.0/292.0 | Molecular Ion (Protonated) |
| [M-C₄H₈+H]⁺ | 234.0/236.0 | Loss of isobutylene from the Boc group |
| [M-Boc+2H]⁺ | 191.0/193.0 | Loss of the entire Boc group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
The key functional groups and their expected absorption regions are:
N-H Stretch: The N-H bond of the carbamate will show a moderate to sharp absorption band around 3400 cm⁻¹. acs.org
C-H Stretch (Aromatic): These stretches typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org
C=O Stretch (Carbonyl): The carbonyl group of the Boc protector is expected to produce a very strong and sharp absorption band in the region of 1750-1700 cm⁻¹. uc.edu
C=C Stretch (Aromatic): Benzene (B151609) rings show characteristic stretching vibrations in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu
C-O Stretch: The C-O bonds of the ester group within the Boc functionality will have strong absorptions in the 1300-1000 cm⁻¹ range. libretexts.org
C-F Stretch: The carbon-fluorine bond stretch gives a strong absorption typically found in the 1250-1000 cm⁻¹ region, often overlapping with other absorptions.
C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region, typically between 800 and 600 cm⁻¹. uc.edu
Analysis of the parent compound, 3-bromo-4-fluoroaniline (B1273062), shows characteristic absorptions that would also be present in its N-Boc derivative, alongside the new bands from the protecting group. nih.gov
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (protected) | N-H Stretch | ~3400 | Medium |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |
| Carbonyl (Boc) | C=O Stretch | 1750-1700 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1475 | Medium-Weak |
| Carbamate/Ether | C-O Stretch | 1300-1000 | Strong |
| Fluoroaromatic | C-F Stretch | 1250-1000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related structures, such as other substituted anilines, provides insight into the expected molecular geometry and intermolecular interactions. mdpi.comscielo.org.za
A crystal structure of this compound would confirm:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-F, C-Br) and angles would reveal the effects of electronic and steric strain. In substituted anilines, the C-N bond length is sensitive to the electronic nature of the ring substituents. wikipedia.org
Molecular Conformation: It would determine the planarity of the benzene ring and the pyramidalization at the nitrogen atom. wikipedia.org The orientation of the bulky N-Boc group relative to the aromatic ring would also be established.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (e.g., involving the N-H group) and halogen bonding (involving the bromine atom), which would be clearly elucidated.
For complex or potentially ambiguous structures, X-ray crystallography provides unequivocal proof of constitution and stereochemistry. rsc.org
Emerging Research Areas and Future Directions
Sustainable Synthetic Routes
The conventional synthesis of N-Boc-3-bromo-4-fluoroaniline involves the bromination of a 4-fluoroaniline (B128567) precursor, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347). chemimpex.com While effective, traditional chemical manufacturing often involves hazardous reagents and organic solvents. Consequently, research into sustainable or "green" synthetic methods for substituted anilines is a key area of development.
Emerging eco-friendly strategies that could be applied to the synthesis of this compound or its precursors include:
Microwave-Assisted Synthesis : Aromatic substitution reactions performed in aqueous solutions under microwave irradiation can produce anilines with reduced reaction times and minimal need for purification, eliminating the use of transition metals, ligands, and organic solvents. sigmaaldrich.com
Novel Precursor Pathways : Straightforward and efficient methods are being developed to produce substituted anilines from alternative starting materials at room temperature. thermofisher.com One such method uses isatoic anhydride-8-amide to generate a range of substituted anilines through pH-sensitive cyclization chemistry, offering an inexpensive and scalable approach. rsc.orgthermofisher.com Another novel, environmentally friendly process generates substituted anilines from benzyl (B1604629) azides in an acid medium, which proceeds quickly and efficiently at room temperature. researchgate.net
Mild Deprotection : The removal of the Boc protecting group is a necessary step in many synthetic sequences. Traditional methods often rely on strong acids like trifluoroacetic acid. chemimpex.com A milder, more sustainable alternative has been developed using oxalyl chloride in methanol (B129727), which allows for the selective deprotection of the N-Boc group under room temperature conditions in high yields. chemimpex.com This method was successfully applied to tert-butyl N-(3-bromo-4-fluorophenyl)carbamate. chemimpex.com
These green chemistry protocols are valuable for reducing the environmental impact of producing complex chemical intermediates like this compound. researchgate.net
Catalytic Applications
The primary catalytic relevance of this compound lies in its role as a versatile substrate for transition metal-catalyzed cross-coupling reactions. The presence of a bromine atom on the phenyl ring provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
The protected aniline (B41778) is an ideal building block for reactions such as:
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the formation of biaryl compounds. This is a common strategy in drug discovery and materials science. rsc.orgfluorochem.co.uk
Sonogashira Coupling : This reaction allows for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne, typically using palladium and copper co-catalysts.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction can form a new carbon-nitrogen bond, further functionalizing the aromatic ring.
The N-Boc protecting group enhances the compound's stability during these synthetic transformations, while the fluorine atom can modulate the electronic properties and metabolic stability of the final products. rsc.org The ability to participate in these powerful, catalyzed bond-forming reactions makes this compound a valuable component for constructing complex molecular architectures. chemimpex.com For instance, the closely related 2-bromo-4-fluoroaniline (B89589) undergoes palladium-catalyzed borylation to produce boronic esters, which are key reagents for subsequent Suzuki couplings. chemscene.com
Novel Bioactive Compound Discovery
This compound has emerged as a critical building block in medicinal chemistry, particularly for the development of targeted therapeutics. sigmaaldrich.comresearchgate.netresearchgate.net Its deprotected form, 3-bromo-4-fluoroaniline (B1273062), is frequently incorporated into larger molecules to screen for biological activity.
Key research findings include:
Kinase Inhibitors : The 3-bromo-4-fluoroanilino moiety is a key structural feature in a number of potent protein kinase inhibitors. sigmaaldrich.comresearchgate.netresearchgate.net Kinases are crucial enzymes in cellular signaling pathways, and their deregulation is a hallmark of cancer. thermofisher.com Several studies and patents describe the synthesis of 4-anilinoquinazoline (B1210976) derivatives where 3-bromo-4-fluoroaniline is coupled to a quinazoline (B50416) core. sigmaaldrich.comresearchgate.netresearchgate.net These compounds have shown significant anticancer activity by inhibiting key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). sigmaaldrich.com In one study, a compound incorporating this moiety showed potent cytotoxicity against the A431 cancer cell line. sigmaaldrich.com
Protein Degrader Building Blocks : The compound is explicitly categorized as a "Protein Degrader Building Block". psu.educhemscene.com This points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the cell's own machinery. chemscene.com This innovative approach has the potential to address previously "undruggable" protein targets. chemscene.com The this compound scaffold can be used to connect a ligand that binds the target protein to another ligand that binds the E3 ligase.
The unique substitution pattern of this compound provides medicinal chemists with a versatile tool for creating libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new drugs.
Materials Science Applications
While less developed than its pharmaceutical applications, the use of this compound and its derivatives in materials science represents a promising future direction. The electronic properties conferred by the halogen substituents make it an attractive monomer for creating advanced functional materials. chemimpex.comsmolecule.com
Emerging areas of interest include:
Fluorinated Polymers : Polyaniline is a well-known conducting polymer. The introduction of fluorine atoms into the polymer backbone can significantly alter its electronic properties, solubility, and stability. researchgate.net Research has shown that fluorinated polyanilines can be synthesized via electrochemical polymerization of fluorinated aniline monomers. researchgate.netpsu.edu The deprotected monomer, 3-bromo-4-fluoroaniline, is a candidate for creating novel poly(fluoroaniline)s. The resulting polymers could have applications in organic electronics, such as in field-effect transistors or as electrocatalytic materials. psu.edupku.edu.cn
Post-Polymerization Functionalization : A key advantage of using 3-bromo-4-fluoroaniline as a monomer is that the bromine atom would remain as a reactive site on the polymer chain. This would allow for post-polymerization modification using cross-coupling reactions, enabling the tuning of the polymer's properties for specific applications.
Dyes and Pigments : The chromophoric nature of substituted anilines makes them candidates for creating dyes. chemimpex.com The unique electronic structure of 3-bromo-4-fluoroaniline could be exploited in the synthesis of specialized dyes, potentially including fluorescent organoboron dyes, which are used in bioimaging and materials science. mdpi.combeilstein-journals.org
Although specific examples of this compound in materials are still emerging, its structure makes it a compelling building block for the rational design of new polymers and organic electronic materials. chemimpex.comsmolecule.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying N-Boc-3-bromo-4-fluoroaniline?
- Method : Introduce the Boc group to 3-bromo-4-fluoroaniline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., Et₃N or NaOH in THF/DCM). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress by TLC and confirm purity (≥96%) via HPLC or NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Method :
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (split due to Br/F substituents).
- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for meta-F).
- IR : Confirm Boc carbonyl stretch (~1700 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peak (calculated MW: 290.13 g/mol).
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions?
- Method : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl boronic acids). Use Pd(PPh₃)₄ or XPhos precatalysts with K₂CO₃ in THF/H₂O. Note: Boc stability under basic conditions must be confirmed. Post-coupling, deprotect Boc with TFA/DCM for downstream functionalization .
Q. How to resolve conflicting NMR data for this compound?
- Method : If splitting patterns deviate from expectations:
- Check for rotameric effects (Boc group rotation) using variable-temperature NMR.
- Confirm solvent-induced shifts (e.g., DMSO vs. CDCl₃).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Q. What are optimal conditions for Boc deprotection in derivatives of this compound?
- Method : Use 20% TFA in DCM (0°C to RT, 1–2 hrs) for acid-labile Boc removal. For thermally stable intermediates, gas-phase HCl/dioxane (40°C, 4 hrs). Monitor deprotection via loss of tert-butyl signals in NMR. Ensure compatibility with fluorine and bromine substituents to avoid side reactions .
Q. How to determine the crystal structure of this compound derivatives using SHELX?
- Method :
- Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane).
- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Solve structure with SHELXT (intrinsic phasing) and refine with SHELXL (least-squares minimization).
- Validate anisotropic displacement parameters and hydrogen bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
